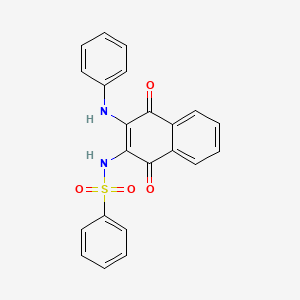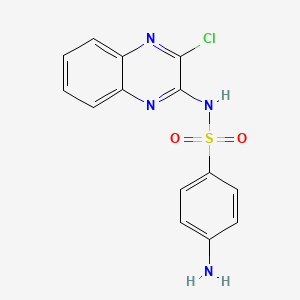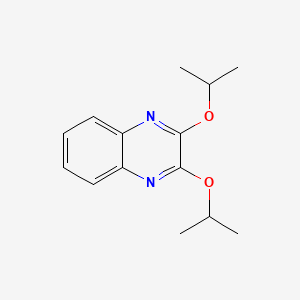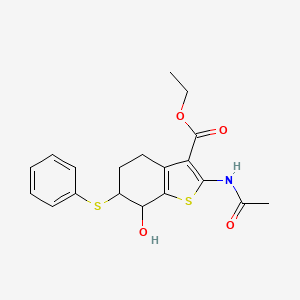![molecular formula C19H13Cl3N4O3 B3821840 N-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3821840.png)
N-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-2-(2,4,5-trichlorophenoxy)acetamide
Overview
Description
Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives is often achieved through condensation reactions . For example, one common method involves the reaction of a 1,3-dicarbonyl compound with urea in the presence of an acid catalyst .Molecular Structure Analysis
Pyrimidines are planar and aromatic, with a structure similar to benzene. They have two nitrogen atoms in the six-membered ring, which can participate in hydrogen bonding and coordinate covalent bond formation.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination compounds.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N4O3/c20-13-6-15(22)16(7-14(13)21)29-10-17(27)25-19(28)26-18-23-8-12(9-24-18)11-4-2-1-3-5-11/h1-9H,10H2,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCIPGUZOZGOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NC(=O)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3821770.png)

acetonitrile](/img/structure/B3821781.png)


![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3821813.png)

![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B3821835.png)
![4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid](/img/structure/B3821848.png)
![N-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B3821849.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3821853.png)
![N-{[(2-fluorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821857.png)